4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C7H12N2O. It is a heterocyclic compound containing a tetrahydropyran ring substituted with an aminomethyl group and a nitrile group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known to be used as an intermediate in drug synthesis and organic chemistry . It is often used to introduce amine groups into molecules, which can interact with various biological targets.
Mode of Action
The specific mode of action of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile depends on the context of its use. As an intermediate in organic synthesis, it can participate in various reactions to form different compounds. The amine group in the molecule can act as a nucleophile, forming amide bonds or connecting the molecule to biologically active structures .
Pharmacokinetics
General properties such as its predicted density of 111±01 g/cm3 and boiling point of 260.8±40.0 °C can provide some insights into its behavior in a biological system. Its solubility in water and organic solvents like methanol and ethanol suggests that it could be distributed throughout the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by light, hence it should be stored in a dark place . Its reactivity with other substances can also be influenced by temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with tetrahydropyran-4-carboxaldehyde.
Formation of Intermediate: The aldehyde is reacted with an amine, such as methylamine, under reductive amination conditions to form the corresponding aminomethyl derivative.
Nitrile Formation: The aminomethyl derivative is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyanation step.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylamine: Similar structure but with an additional amine group.
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethylamine: Similar structure but with a methylamine group.
Uniqueness
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both an aminomethyl group and a nitrile group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
4-(aminomethyl)oxane-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAFVYHNHMNOCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263374-32-8 |
Source
|
Record name | 4-(aminomethyl)oxane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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